2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide
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Overview
Description
2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Amidation: The furan ring is then subjected to amidation with an appropriate amine to form the furan-2-amido group.
Formation of the Oxazole Ring: The oxazole ring is synthesized through the cyclization of α-hydroxy ketones with amides in the presence of a dehydrating agent.
Coupling with Pyridine: The final step involves coupling the furan-2-amido and oxazole intermediates with a pyridine derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-oxazole-4-carboxylate
- 2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide
Uniqueness
2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring, in particular, differentiates it from similar compounds with thiazole or other heterocyclic rings, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-pyridin-3-yl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-12(16-9-3-1-5-15-7-9)10-8-22-14(17-10)18-13(20)11-4-2-6-21-11/h1-8H,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSJPGGXGGNLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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